N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 78761-26-9
VCID: VC21536784
InChI: InChI=1S/C10H13NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3,(H,11,13)/t10-/m0/s1
SMILES: CC(=O)NC(CO)C1=CC=CC=C1
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide

CAS No.: 78761-26-9

Cat. No.: VC21536784

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide - 78761-26-9

CAS No. 78761-26-9
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name N-[(1R)-2-hydroxy-1-phenylethyl]acetamide
Standard InChI InChI=1S/C10H13NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3,(H,11,13)/t10-/m0/s1
Standard InChI Key NWGJZWMHBRNNOO-JTQLQIEISA-N
Isomeric SMILES CC(=O)N[C@@H](CO)C1=CC=CC=C1
SMILES CC(=O)NC(CO)C1=CC=CC=C1
Canonical SMILES CC(=O)NC(CO)C1=CC=CC=C1

Chemical Structure and Properties

Structural Composition

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide consists of an acetamide group (CH₃CO-NH-) attached to a (1R)-2-hydroxy-1-phenylethyl moiety. The molecule contains a stereogenic center at the carbon bearing the phenyl group, with the (R) configuration specifying its absolute stereochemistry. This structure is similar to other phenylglycinol-derived compounds that have been extensively studied in organic chemistry research.

The compound contains several key functional groups:

  • An amide bond (acetamide functionality)

  • A hydroxyl group (primary alcohol)

  • A phenyl ring

  • A defined stereocenter with (R) configuration

Physical Properties

Based on structural analysis and comparison with similar compounds, N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide is expected to possess the following physical properties:

PropertyValue/Description
Molecular FormulaC₁₀H₁₃NO₂
Molecular WeightApproximately 179.22 g/mol
Physical StateSolid at room temperature
SolubilityModerately soluble in polar organic solvents (e.g., ethanol, methanol); limited solubility in water
Hydrogen BondingContains both hydrogen bond donors (NH, OH) and acceptors (C=O, OH)
Optical ActivityOptically active due to the (R) stereocenter

This compound shares structural similarities with N-[(1R)-2-hydroxy-1-phenylethyl]-2-phenylacetamide, which has a molecular weight of 255.31 g/mol as documented in PubChem . The key difference being the replacement of the phenylacetyl group with a simple acetyl group.

Synthesis Methods

Standard Synthetic Routes

The synthesis of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide typically involves the coupling of an acetyl source with (R)-phenylglycinol, which serves as the chiral auxiliary. Based on established synthetic procedures for similar compounds, several methods can be employed:

Acylation with Acetyl Chloride

One of the most direct methods involves the reaction of (R)-phenylglycinol with acetyl chloride in the presence of a base:

  • (R)-phenylglycinol is dissolved in an aprotic solvent (e.g., dichloromethane or THF)

  • A mild base (e.g., triethylamine) is added to neutralize the HCl generated

  • Acetyl chloride is added slowly at controlled temperature (typically 0°C)

  • The reaction is allowed to warm to room temperature and stirred for several hours

Coupling with Acetic Acid

Similar to the procedure documented for related compounds, coupling reagents can be employed to activate acetic acid:

  • Acetic acid is activated using coupling agents such as HOBt (1-Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • The activated acid is then reacted with (R)-phenylglycinol

  • The reaction mixture is typically stirred at room temperature for several hours, sometimes followed by heating to ensure complete conversion

Purification Techniques

The crude product can be purified using standard techniques:

  • Extraction with an organic solvent

  • Washing with aqueous acid and base to remove unreacted starting materials

  • Column chromatography on silica gel

  • Recrystallization from appropriate solvent systems

Applications in Chemical Research

Chiral Auxiliary in Asymmetric Synthesis

The primary application of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide and related compounds is as chiral auxiliaries in asymmetric synthesis. The (1R)-2-hydroxy-1-phenylethyl moiety provides stereochemical control in subsequent reactions, allowing for the creation of new stereocenters with high selectivity.

For instance, related compounds such as 2-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide have been utilized in the stereoselective synthesis of heterocyclic compounds with defined stereochemistry . The stereochemical outcome of these reactions is largely influenced by the configuration of the chiral auxiliary.

Building Block for Complex Molecules

The compound can serve as a valuable building block for the synthesis of more complex molecules, particularly those requiring defined stereochemistry. The hydroxyl group provides a handle for further functionalization, while the amide bond can be either preserved or modified depending on synthetic requirements.

Pharmaceutical Research

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide and structurally related compounds have potential applications in pharmaceutical research:

  • As intermediates in the synthesis of biologically active compounds

  • As model compounds for studying structure-activity relationships

  • Potentially as chiral resolving agents for racemic mixtures

Chemical Transformations and Reactivity

Hydroxyl Group Transformations

The primary hydroxyl group in N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide can undergo various transformations:

  • Oxidation to an aldehyde or carboxylic acid

  • Conversion to a leaving group (e.g., mesylate or tosylate) for subsequent substitution reactions

  • Protection as an ether or ester for selective manipulations of other functional groups

Stability Considerations

When working with N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide, several stability issues should be considered:

  • Potential racemization under strongly basic conditions, particularly when involving deprotonation at positions adjacent to the stereocenter

  • The compound should be stable to mild acidic and basic conditions, but prolonged exposure to harsh conditions may lead to amide hydrolysis

  • The use of strong nucleophiles may result in undesired side reactions at the amide carbonyl

Research on similar compounds has shown that treatment with bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can lead to racemization, particularly when there are acidic protons adjacent to electron-withdrawing groups .

Analytical Characterization

Spectroscopic Analysis

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in ¹H NMR:

  • Acetyl methyl protons: singlet at approximately δ 1.9-2.1 ppm

  • Hydroxyl proton: broad singlet at δ 2.5-4.5 ppm (position variable depending on concentration and solvent)

  • Methylene protons adjacent to hydroxyl: multiplet at δ 3.5-4.0 ppm

  • Methine proton at stereocenter: multiplet at δ 4.8-5.2 ppm

  • Amide NH proton: broad doublet at δ 6.0-7.0 ppm

  • Aromatic protons: multiplet at δ 7.2-7.4 ppm

Infrared (IR) Spectroscopy

Characteristic absorption bands:

  • N-H stretching: 3300-3400 cm⁻¹

  • O-H stretching: 3200-3600 cm⁻¹ (broad)

  • C=O stretching (amide I band): 1630-1680 cm⁻¹

  • N-H bending (amide II band): 1510-1550 cm⁻¹

  • C-O stretching: 1050-1150 cm⁻¹

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide. For chiral purity determination, chiral HPLC columns would be particularly useful. Similar compounds have been analyzed using HPLC to determine diastereomeric purity with high precision (>99:1) .

Optical Rotation

As a chiral compound, N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide will exhibit optical rotation. The specific rotation [α]D would be measured using a polarimeter and can serve as an identifier for the compound as well as an indicator of its enantiomeric purity.

Comparison with Related Compounds

Structural Analogs

Several compounds structurally related to N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide have been studied extensively:

CompoundMolecular FormulaStructural DifferenceReference
N-[(1R)-2-hydroxy-1-phenylethyl]-2-phenylacetamideC₁₆H₁₇NO₂Contains an additional phenyl ring attached to the acetyl group
2-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(1R)-2-hydroxy-1-phenylethyl]benzamideC₂₀H₂₃NO₄Contains a 2-(1,3-dioxolan-2-yl)ethyl-substituted benzoyl group instead of acetyl
(R)-N-(1-phenylethyl)-2-hydroxy-1-naphthaldimineC₁₉H₁₇NOContains a naphthaldimine structure with different connectivity

Functional Differences

The structural variations between N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide and its analogs result in significant differences in reactivity and applications:

  • The simple acetyl group in our target compound makes it less sterically hindered compared to compounds with bulkier acyl groups

  • The absence of additional functional groups (like the dioxolane in compound ) limits potential side reactions but also reduces sites for further functionalization

  • The reduced complexity may make the compound more suitable as a model system for studying fundamental reaction mechanisms

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